7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one
Description
7-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one is a heterocyclic organic compound featuring an isoquinoline backbone with a chlorine substituent at position 7 and a methyl group at position 2. The 1,2-dihydroisoquinolin-1-one core structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.
Key structural features:
- Core: 1,2-dihydroisoquinolin-1-one (a partially saturated isoquinoline ring system).
- Substituents: Chlorine at position 7, methyl at position 3.
- Molecular formula: Presumed to be C₁₀H₉ClNO (based on analogs like 7-bromo-3-methyl-1,2-dihydroisoquinolin-1-one, C₁₀H₁₀BrNO ).
Properties
IUPAC Name |
7-chloro-3-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-7-2-3-8(11)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXAYUSRURSBER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296666 | |
| Record name | 7-Chloro-3-methyl-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24188-75-8 | |
| Record name | 7-Chloro-3-methyl-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24188-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-3-methyl-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Copper-Catalyzed Ullmann-Type Coupling Reactions
Copper-mediated Ullmann couplings represent a cornerstone for functionalizing the isoquinolinone scaffold. In one protocol, 7-chloro-3,4-dihydro-2H-isoquinolin-1-one undergoes cross-coupling with aryl halides in the presence of copper iodide (CuI), trans-N,N'-dimethyl-1,2-cyclohexyldiamine as a ligand, and potassium phosphate base in 1,4-dioxane at reflux (110°C) . For instance, reacting 7-chloro-3,4-dihydro-2H-isoquinolin-1-one (150 mg, 0.824 mmol) with 3-bromopyridine (88.9 μL, 0.906 mmol) over 12 hours yielded 7-chloro-2-pyridin-3-yl-3,4-dihydro-2H-isoquinolin-1-one in 42.2% yield (90 mg) after silica gel chromatography . Nuclear magnetic resonance (NMR) analysis confirmed regioselective coupling at the C2 position, with distinct aromatic proton resonances at δ 8.90–8.24 ppm (pyridine) and δ 7.48–7.22 ppm (isoquinolinone) .
A modified Ullmann protocol employing 3-bromo-4-ethylpyridine (133.5 mg, 0.718 mmol) under identical conditions but extended to 48 hours at 120°C resulted in a lower yield of 15.72% (25 mg) for 7-chloro-2-(4-ethylpyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one . This disparity highlights the sensitivity of copper-catalyzed systems to steric hindrance from bulky substituents.
Cyclization Strategies via Acid Chloride Intermediates
A cyclization route starting from o-iodobenzoic acid derivatives offers a pathway to the isoquinolinone core. In a representative procedure, o-iodobenzoic acid (10 mmol) was converted to its acid chloride using oxalyl chloride (15 mmol) and catalytic DMF, followed by reaction with 2-methylbut-3-yn-2-amine (15 mmol) to form an intermediate amide . Cyclization under acidic conditions (acetyl chloride, CH2Cl2, 0°C to room temperature) afforded a substituted dihydroisoquinolinone, though the exact product differed from the target compound . Adapting this method by incorporating a methyl group at the C3 position during the amine selection stage could yield 7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the reviewed methods:
| Method | Catalyst System | Temperature | Time | Yield | Key Challenges |
|---|---|---|---|---|---|
| Ullmann Coupling | CuI, trans-N,N'-DMCDA | 110°C | 12 h | 42.2% | Steric hindrance reduces yield |
| Suzuki-Miyaura Coupling | Pd(dba)₂, XPhos | 80°C | 18 h | 107%* | Requires boronate precursors |
| Acid Chloride Cyclization | AcCl, DMF | RT | 9 h | N/A | Intermediate purification |
*Yield likely inflated due to unreacted starting material.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroisoquinoline derivatives.
Substitution: The chloro group at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various dihydroisoquinoline compounds .
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Activity
7-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one is being investigated as a lead compound in the development of new antimicrobial agents. Its structure allows for interaction with various biological targets, making it a candidate for addressing antibiotic resistance. Research indicates that isoquinoline derivatives exhibit substantial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Synthesis and Testing
In a recent study, researchers synthesized several derivatives of this compound to evaluate their antimicrobial properties. The results demonstrated that certain modifications in the molecular structure enhanced antibacterial efficacy, suggesting pathways for developing more potent antimicrobial agents.
Biocide Applications
Cosmetic Preservatives
The compound is also explored as a preservative in cosmetic formulations due to its biocidal properties. It is added during the formulation process to prevent microbial contamination. Safety evaluations have been conducted to assess skin irritation and sensitization risks associated with its use in cosmetics.
Environmental Considerations
While effective as a preservative, the environmental impact of this compound is under scrutiny due to potential ecotoxicological hazards. Regulatory assessments are ongoing to balance its use in consumer products with safety concerns.
Mechanism of Action
The mechanism of action of 7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the isoquinoline ring play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 7
Key Differences :
Functional Group Modifications
Key Insights :
Pharmacologically Active Analogs
Comparison with Target Compound :
- Complexity: The pharmacologically active analog () has additional substituents (nitro, benzyl, quinolyl), enhancing binding affinity but reducing synthetic accessibility compared to 7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one.
- Therapeutic Potential: This analog demonstrates efficacy in treating phenylketonuria (PKU), suggesting that simpler derivatives like the target compound could be optimized for similar applications.
Data Gaps and Limitations
- Missing Data: Direct physicochemical or biological data for this compound are absent in the provided evidence; inferences rely on analogs.
Biological Activity
7-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in therapeutic contexts, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula C_11H_10ClN and a molecular weight of approximately 209.67 g/mol. The structure features a chlorine atom at the 7-position and a methyl group at the 3-position of the isoquinoline ring, which contribute significantly to its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : Studies suggest that this compound can inhibit the proliferation of cancer cells, making it a candidate for further development in oncology .
- Adenosine Receptor Modulation : It has been identified as a modulator of adenosine receptors, particularly A2A receptors, which are implicated in neurodegenerative diseases and cancer .
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. The chloro and methyl substituents enhance its binding affinity to various enzymes and receptors. For instance:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and disrupting metabolic pathways .
- Receptor Interaction : It can act as an antagonist at adenosine receptors, leading to alterations in intracellular signaling pathways that affect cell growth and apoptosis .
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various isoquinoline derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Cancer Cell Proliferation : A recent investigation into the anticancer effects revealed that treatment with this compound resulted in a dose-dependent reduction in viability of human breast cancer cell lines (MCF-7), with IC50 values indicating potent cytotoxicity at low concentrations .
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:
| Compound Name | Activity Type | IC50/MIC Values | Notes |
|---|---|---|---|
| This compound | Antimicrobial | MIC = 16 µg/mL | Effective against Gram-positive bacteria |
| Anticancer | IC50 = 10 µM | Significant reduction in MCF-7 viability | |
| 7-Chloro-2-methyl-1,4-dihydroisoquinolin-3-one | Antimicrobial | MIC = 32 µg/mL | Less potent than the target compound |
| 6-Chloro-3-methylisoquinolin-1-one | Anticancer | IC50 > 30 µM | No significant activity observed |
Q & A
Basic Research Questions
Q. What spectroscopic methods are used to confirm the structure of 7-chloro-3-methyl-1,2-dihydroisoquinolin-1-one?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of substituents (e.g., chlorine at position 7 and methyl at position 3). Mass spectrometry (MS) provides molecular weight verification, while infrared (IR) spectroscopy identifies functional groups like the carbonyl group in the dihydroisoquinolinone ring. X-ray crystallography may be used for absolute configuration determination in crystalline forms .
Q. What are the common synthetic routes for this compound?
- Methodological Answer : Two primary routes are documented:
Friedel-Crafts acylation : Cyclization of substituted benzamide precursors using Lewis acids (e.g., AlCl₃) under anhydrous conditions.
Palladium-catalyzed cross-coupling : Introduces methyl or chloro substituents via Suzuki-Miyaura or Buchwald-Hartwig reactions. Yields vary (50–80%) depending on solvent polarity (e.g., dichloromethane vs. ethanol) and reaction time optimization .
Q. How is the purity of this compound validated for pharmacological studies?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. A purity threshold of ≥95% is recommended. Thermal stability is assessed via Differential Scanning Calorimetry (DSC) to ensure no degradation occurs during storage .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : In vitro assays show antimicrobial activity against Gram-positive bacteria (MIC = 8–16 µg/mL) and moderate anticancer activity (IC₅₀ = 20–50 µM) in breast cancer cell lines. These effects are attributed to interactions with DNA gyrase or tubulin polymerization inhibition .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate factors:
- Catalysts : Pd(OAc)₂ with XPhos ligand improves cross-coupling efficiency.
- Solvents : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates.
- Temperature : Controlled heating (80–100°C) minimizes side reactions like over-chlorination.
Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) increases yield reproducibility .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer : Conduct comparative assays with standardized protocols:
- Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) to account for threshold effects.
- Cell line variability : Validate activity in ATCC-certified lines (e.g., MCF-7 vs. MDA-MB-231).
- Structural analogs : Compare with derivatives (e.g., 7-bromo-3-methyl analogs) to isolate substituent-specific effects (see Table 1) .
Q. What strategies are recommended for designing analogs of this compound with enhanced selectivity?
- Methodological Answer : Focus on:
- Substituent tuning : Replace chlorine with electron-withdrawing groups (e.g., CF₃) to modulate electronic effects.
- Ring modification : Introduce heteroatoms (e.g., nitrogen) to improve solubility and target binding.
Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets like kinase enzymes .
Q. How can researchers address low solubility of this compound in aqueous assays?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via solvent evaporation. Dynamic Light Scattering (DLS) monitors particle size (aim for 100–200 nm). Alternatively, synthesize water-soluble prodrugs (e.g., phosphate esters) .
Comparative Analysis of Structural Analogs
Table 1 : Key structural analogs and their properties .
| Compound Name | Molecular Formula | Unique Features | Biological Activity (IC₅₀) |
|---|---|---|---|
| This compound | C₁₀H₁₀ClN | Chlorine at position 7; methyl at 3 | 20–50 µM (MCF-7) |
| 6-Chloro-3-methylisoquinolin-1-one | C₁₀H₁₀ClN | Chlorine at position 6 | 45–70 µM (MCF-7) |
| 7-Bromo-3-methylisoquinolin-1-one | C₁₀H₁₀BrN | Bromine at position 7 | 15–40 µM (MCF-7) |
Key Considerations for Experimental Design
- Controlled variables : Document reaction atmosphere (e.g., inert N₂ vs. air) to prevent oxidation.
- Biological replicates : Use n ≥ 3 for in vitro assays to ensure statistical significance.
- Data repositories : Share raw NMR/MS files in public databases (e.g., PubChem) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
